
(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the 6th position, a methoxy group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-hydroxy-4-methoxypyridine.
Nucleophilic Substitution: The chloro group is substituted with an acetic acid moiety using a nucleophilic substitution reaction.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones or aldehydes, while reduction may produce pyridine alcohols.
Applications De Recherche Scientifique
(6-Hydroxy-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound has a similar pyridine structure but with different substituents, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Uniqueness: (6-Hydroxy-4-methoxypyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other pyridine derivatives.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-(4-methoxy-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-6-2-5(3-8(11)12)9-7(10)4-6/h2,4H,3H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
ORAASYMFGIIIDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)NC(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


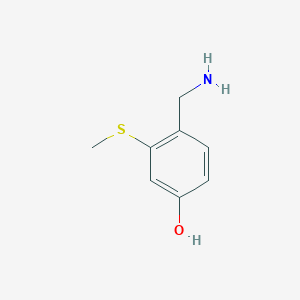
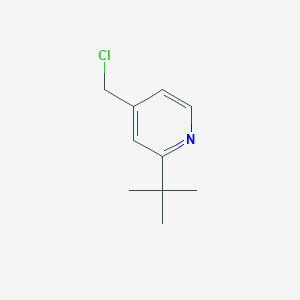

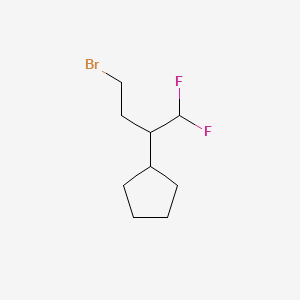

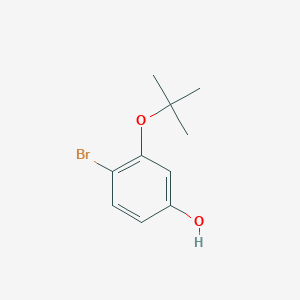

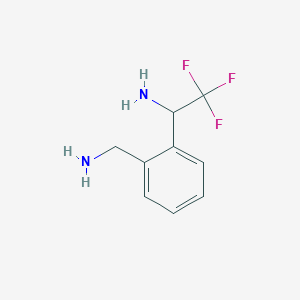
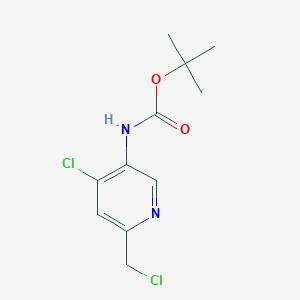
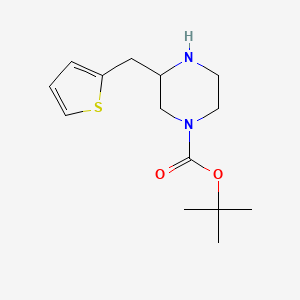
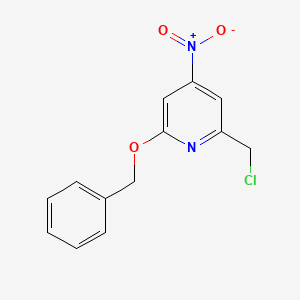
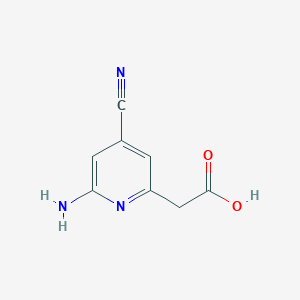
![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
